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Compound of Interest

Compound Name: Fluoroclorgyline

Cat. No.: B1672907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of several key

propargylamine monoamine oxidase (MAO) inhibitors: clorgyline, pargyline, selegiline, and

rasagiline. The information presented is intended to support research and development efforts

in neuropharmacology and related fields. While comprehensive human pharmacokinetic data is

available for selegiline and rasagiline, information for clorgyline and pargyline in humans is

limited, with some data extrapolated from animal studies.

Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for clorgyline, pargyline,

selegiline, and rasagiline. It is important to note the species differences where human data is

unavailable.
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Parameter Clorgyline Pargyline
Selegiline
(Oral)

Rasagiline
(Oral)

Bioavailability

Data not

available in

humans.

Data not

available in

humans.

~10% ~36%[1]

Time to

Maximum

Concentration

(Tmax)

Data not

available in

humans.

Data not

available in

humans.

0.5 - 2.0 hours 0.5 - 1.0 hours[1]

Maximum

Concentration

(Cmax)

Data not

available in

humans.

Data not

available in

humans.

0.84 - 2.2 ng/mL

8.5 ng/mL (after

multiple 1mg

doses)[1]

Half-life (t1/2)

Data not

available in

humans.

15 - 19 hours (in

rats)[2]

1.2 - 2.0 hours

(single dose);

~10 hours

(steady state)

0.6 - 2.0 hours[1]

Metabolism N-dealkylation[3]

N-demethylation,

N-

depropargylation

(CYP2E1)[4]

N-dealkylation

(CYP2B6,

CYP2C19), N-

depropargylation

(CYP2A6,

CYP2B6)

N-dealkylation

(primarily

CYP1A2)[1]

Primary

Metabolites

Data not

available.

Benzylamine, N-

methylbenzylami

ne, N-

propargylbenzyla

mine[4]

L-

desmethylselegili

ne, L-

methamphetamin

e, L-

amphetamine

Aminoindan[1]

MAO Selectivity
MAO-A

selective[5]

Non-selective

(slight preference

for MAO-B)[4]

MAO-B selective

(at therapeutic

doses)

MAO-B selective
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Note: The initial topic mentioned "Fluoroclorgyline," which has been identified as a likely

misspelling of clorgyline. The data presented here is for clorgyline.

Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from clinical trials and

preclinical studies involving oral administration of the respective drugs to human subjects or

animal models. Below is a generalized description of the methodologies employed in these

studies.

Human Pharmacokinetic Studies (Selegiline and Rasagiline):

Study Design: Typically, open-label, single- or multiple-dose, crossover, or parallel-group

studies are conducted in healthy volunteers or patient populations (e.g., individuals with

Parkinson's disease).

Drug Administration: The drugs are administered orally as tablets or capsules, usually with a

standardized volume of water after an overnight fast.

Blood Sampling: Venous blood samples are collected at predetermined time points before

and after drug administration. Samples are typically collected in tubes containing an

anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma.

Plasma Analysis: The concentration of the parent drug and its major metabolites in plasma is

determined using validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) methods. This technique offers high sensitivity and selectivity for

quantifying drug concentrations.

Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine the

key pharmacokinetic parameters from the plasma concentration-time data. These

parameters include Cmax, Tmax, AUC (area under the plasma concentration-time curve),

and elimination half-life (t1/2).

Animal Pharmacokinetic Studies (Clorgyline and Pargyline):

Animal Models: Studies are often conducted in rats or non-human primates.
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Drug Administration: The drugs are administered via oral gavage or intravenous injection.

Sample Collection: Blood samples are collected at various time points, and plasma is

separated for analysis. In some studies, brain tissue is also collected to assess drug

distribution.

Analysis: As with human studies, LC-MS/MS is the preferred method for quantifying drug

concentrations in biological matrices.

Signaling and Metabolic Pathways
The metabolism of propargylamine MAO inhibitors is a critical factor influencing their

pharmacokinetic profile and potential for drug-drug interactions. The following diagrams

illustrate the primary metabolic pathways for selegiline and rasagiline.
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Caption: Metabolic pathway of Selegiline.

Rasagiline AminoindanN-dealkylationCYP1A2
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Caption: Metabolic pathway of Rasagiline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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